5-Bromo-1-chloro-2,3-dihydro-1H-indene

Description

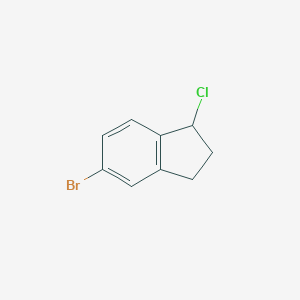

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOKNBVVGMFTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625119 | |

| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158330-91-7 | |

| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS number

An In-depth Technical Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene

Abstract: This guide provides a comprehensive technical overview of this compound, identified by CAS Number 158330-91-7.[1][2] It serves as a crucial resource for researchers, chemists, and professionals in drug development. The document details the compound's physicochemical properties, offers an expert-driven perspective on its synthesis and characterization, and explores its applications as a versatile synthetic building block. Emphasis is placed on the rationale behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.

Physicochemical and Structural Properties

This compound is a dihalogenated derivative of the indane scaffold, a core structure recognized as a "privileged scaffold" in pharmaceutical research due to its prevalence in biologically active molecules.[3] The molecule's rigid framework and the presence of two distinct halogen atoms—an aryl bromide and an alkyl chloride—make it a highly valuable intermediate for complex molecular engineering.[3]

| Property | Value | Source(s) |

| CAS Number | 158330-91-7 | [1][2] |

| Molecular Formula | C₉H₈BrCl | [1][3] |

| Molecular Weight | 231.517 g/mol | [1][3] |

| Exact Mass | 229.95000 u | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-bromo-1-chloroindane, 5-Bromo-1-chloro-indan | [1] |

| InChI Key | BPOKNBVVGMFTRB-UHFFFAOYSA-N | [1] |

| Storage Conditions | Store sealed in a dry, cool, well-ventilated place. | [1][3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound requires precise control over regioselectivity to ensure the correct placement of the halogen atoms.[3] A common and logical pathway involves the preparation of a ketone precursor, 5-bromo-1-indanone, followed by reduction and subsequent chlorination.

Conceptual Approach: A Two-Stage Pathway

The strategic placement of the bromine on the aromatic ring and the chlorine on the aliphatic ring necessitates a multi-step approach. Direct di-halogenation of indane is challenging due to competing reactions and lack of selectivity. Therefore, a more robust strategy is as follows:

-

Synthesis of 5-Bromo-1-indanone: This key intermediate is efficiently synthesized via a Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid.[3][4] This intramolecular acylation establishes the core indanone structure with the bromine atom correctly positioned at the 5-position.

-

Reduction of the Ketone: The carbonyl group of 5-bromo-1-indanone is reduced to a hydroxyl group to form 5-bromo-2,3-dihydro-1H-inden-1-ol. This transformation is typically achieved with a mild reducing agent like sodium borohydride to avoid reduction of the aryl bromide.

-

Chlorination of the Alcohol: The final step involves the conversion of the secondary alcohol to the corresponding alkyl chloride. Reagents like thionyl chloride (SOCl₂) or hydrochloric acid are effective for this substitution reaction, yielding the target molecule.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is an illustrative example based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0°C (ice bath).

-

Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. The causality here is critical: NaBH₄ is a selective reducing agent for ketones and aldehydes, which will not affect the C-Br bond on the aromatic ring.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the pH is acidic, which neutralizes excess borohydride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Chlorination of 5-Bromo-2,3-dihydro-1H-inden-1-ol

-

In a fume hood, dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1 equivalent) in an inert solvent like dichloromethane (DCM).

-

Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. The choice of SOCl₂ is deliberate; it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with gaseous SO₂ and HCl as byproducts that are easily removed.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

-

Carefully pour the reaction mixture over ice water to quench excess thionyl chloride.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1-chloro-2,3-dihydro-1H-indene, a dihalogenated indane derivative of significant interest in medicinal and organic chemistry. The indane scaffold is recognized as a "privileged scaffold" due to its frequent appearance in biologically active molecules.[1] This document details the molecule's physicochemical properties, provides a validated synthetic protocol with mechanistic insights, outlines methods for structural elucidation, and discusses its applications as a versatile synthetic intermediate in drug discovery. The strategic placement of bromine and chlorine atoms allows for differential reactivity, making it a valuable building block for creating complex molecular architectures.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Strategic Value of Halogenated Indanes

The 2,3-dihydro-1H-indene (indane) core is a rigid bicyclic structure prevalent in numerous natural products and pharmaceutical agents. Its conformational constraint is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. The introduction of halogen atoms, such as bromine and chlorine, onto this scaffold serves several critical functions:

-

Modulation of Physicochemical Properties: Halogens influence lipophilicity, electronic distribution, and metabolic stability.[1]

-

Halogen Bonding: Bromine and chlorine can act as halogen bond donors, forming non-covalent interactions with biological targets to improve binding affinity and selectivity.[1]

-

Orthogonal Chemical Handles: The aryl bromide and the benzylic chloride in this compound possess distinct reactivities. This allows for selective, stepwise functionalization, such as palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic substitution at the C-Cl bond.[1]

This guide focuses on this compound (Figure 1), a key intermediate whose unique substitution pattern makes it a powerful tool for constructing novel bioactive molecules, with potential applications as anticancer and anti-inflammatory agents.[1]

}

Physicochemical and Computed Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 158330-91-7 | [2] |

| Molecular Formula | C₉H₈BrCl | [1][2] |

| Molecular Weight | 231.51 g/mol | [1] |

| Exact Mass | 229.95000 | [2] |

| XLogP3 | 3.675 | [2] |

| Appearance | Solid (Typical) | Assumed |

| Storage | Store sealed in a dry, cool environment | [1] |

Table 1: Physicochemical properties of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from a more readily available precursor, 5-bromo-1-indanone. This multi-step approach ensures high regioselectivity.

Retrosynthetic Rationale

The target molecule can be disconnect at the C-Cl bond, tracing back to the corresponding alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol. This alcohol is accessible via the reduction of the ketone, 5-bromo-1-indanone. The indanone itself can be synthesized via an intramolecular Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid.[1][3] This strategic approach is chosen because direct di-halogenation of indane would be difficult to control and would likely yield a mixture of isomers due to the ortho, para-directing nature of the alkyl ring.[1]

Recommended Synthetic Protocol

This protocol outlines a reliable two-step procedure starting from 5-bromo-1-indanone.

Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol

-

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols. It is chosen for its high yield, operational simplicity, and safety profile compared to stronger reducing agents like lithium aluminum hydride (LAH). Methanol is used as a protic solvent to activate the borohydride and protonate the resulting alkoxide intermediate.

-

Procedure:

-

Dissolve 5-bromo-1-indanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alcohol, which can often be used in the next step without further purification.

-

Step 2: Chlorination of 5-Bromo-2,3-dihydro-1H-inden-1-ol

-

Principle: Thionyl chloride (SOCl₂) is a standard reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate. The use of a non-nucleophilic solvent like dichloromethane (DCM) is crucial. A small amount of a base like pyridine can be used to scavenge the HCl byproduct, but often the reaction proceeds well without it. This step must be performed in a well-ventilated fume hood due to the release of toxic HCl and SO₂ gases.

-

Procedure:

-

Dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway from 5-bromo-1-indanone.

Structural Elucidation and Quality Control

Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation.[1] Key expected signals include:

-

A multiplet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring.

-

A triplet or doublet of doublets for the benzylic proton at the C1 position, shifted downfield by the adjacent chlorine atom.

-

Multiplets in the aliphatic region (approx. 2.0-3.5 ppm) for the four protons of the cyclopentyl ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals, confirming the number of unique carbon atoms in the molecule. The carbon attached to chlorine (C1) will be in the range of 60-70 ppm, while the aromatic carbons will appear between 120-150 ppm.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive evidence of the compound's elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of the carbonyl (C=O) stretch from the starting material (around 1700 cm⁻¹) and the hydroxyl (O-H) stretch from the alcohol intermediate (broad peak around 3300 cm⁻¹).

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically used. Purity should be ≥95% for use in most research applications.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent alternative for purity analysis and confirmation of molecular weight.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a highly valuable intermediate. Its utility stems from the ability to perform sequential, regioselective reactions.

-

Suzuki or Stille Coupling: The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups at the 5-position.

-

Nucleophilic Substitution: The benzylic chloride at the 1-position can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to build molecular complexity.

-

Buchwald-Hartwig Amination: The C-Br bond can also be used to install nitrogen-containing functional groups.

This step-wise functionalization allows for the rapid generation of diverse libraries of indane derivatives for screening in drug discovery programs.

References

An In-depth Technical Guide to 5-Bromo-1-chloro-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS No. 158330-91-7), a halogenated indane derivative of significant interest in synthetic organic chemistry and medicinal research. The document elucidates the compound's core physicochemical properties, predicted spectral characteristics, and chemical reactivity. Furthermore, it outlines its pivotal role as a versatile synthetic intermediate, provides detailed experimental protocols for its characterization, and addresses critical safety and handling considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Molecular Structure and Identification

This compound is a bicyclic aromatic hydrocarbon featuring a fused benzene and cyclopentane ring system. The structure is substituted with a bromine atom at the 5-position of the aromatic ring and a chlorine atom at the 1-position (benzylic position) of the indane scaffold. This specific arrangement of functional groups imparts distinct reactivity at two key sites, making it a valuable building block.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 5-bromo-1-chloroindane, 5-Bromo-1-chloro-indan[1]

-

CAS Number: 158330-91-7[1]

-

Molecular Formula: C₉H₈BrCl[1]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in experimental work. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 231.517 g/mol | [1] |

| Exact Mass | 229.95000 Da | [1] |

| Appearance | Predicted to be a colorless to pale yellow liquid or solid | [2] |

| XLogP3 | 3.67520 | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [4] |

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by its two halogen substituents, which serve as versatile functional handles.

-

Benzylic Chlorine (C-1): The chlorine atom at the C-1 position is benzylic, making it highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) reactions. This allows for the facile introduction of various nucleophiles such as amines, alkoxides, and cyanides, enabling the synthesis of a diverse library of indane derivatives. The reactivity of the carbon-halogen bond is a cornerstone of its utility in building more complex molecules.[5]

-

Aromatic Bromine (C-5): The bromine atom on the aromatic ring is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the core indane structure. Related bromoindanone compounds are known to participate effectively in such reactions.[6]

The indene scaffold itself is prevalent in numerous biologically active compounds, making this molecule a key intermediate for pharmaceutical development.[2]

Conceptual Synthetic Workflow

A logical synthetic pathway to this compound can be envisioned from commercially available precursors. The following diagram illustrates a conceptual workflow, which leverages standard, high-yielding organic transformations. The choice of a ketone precursor allows for stereochemical control during the reduction step if a specific stereoisomer is desired.

Spectroscopic Characterization (Predicted)

While direct experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects.[7] Spectroscopic analysis is non-negotiable for verifying the identity and purity of the synthesized material.

Predicted ¹H NMR Spectrum (Solvent: CDCl₃)

-

Aromatic Protons (3H): Expected in the range of δ 7.0-7.5 ppm. The bromine and the indane ring will influence their splitting pattern, likely resulting in a doublet, a singlet (or narrow doublet), and another doublet.

-

Benzylic Proton (1H, C-1): The proton attached to the same carbon as the chlorine will be significantly downfield due to the electronegativity of the halogen, likely appearing as a triplet around δ 5.0-5.5 ppm.

-

Aliphatic Protons (4H, C-2 & C-3): These protons on the cyclopentane ring will appear further upfield, typically in the range of δ 2.0-3.5 ppm, with complex multiplet splitting due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃)

-

Aromatic Carbons (6C): Expected in the range of δ 120-145 ppm. The carbon attached to the bromine (C-5) will be shifted, and the quaternary carbons will have distinct chemical shifts.

-

Benzylic Carbon (1C, C-1): The carbon bearing the chlorine atom will be significantly downfield for an aliphatic carbon, likely in the δ 60-70 ppm range.

-

Aliphatic Carbons (2C, C-2 & C-3): These carbons will appear in the upfield region, typically δ 25-40 ppm.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for sequential and selective modification at two distinct positions.

-

Medicinal Chemistry: It serves as a precursor for synthesizing complex molecules with potential therapeutic applications. The indane scaffold is a key feature in various pharmaceutical agents, and this compound provides a direct route to novel analogues.[8]

-

Organic Synthesis: As a building block, it enables the construction of elaborate molecular architectures.[2] The ability to functionalize both the aromatic and aliphatic rings makes it highly valuable.

The following diagram illustrates how the molecule serves as a central hub for creating diverse derivatives through common synthetic transformations.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

This protocol describes a standardized procedure for acquiring high-quality NMR data for structural verification.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

This compound (5-20 mg)

-

Deuterated Chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette and glass wool

-

Vials

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7]

-

Dissolution: Gently agitate the vial to ensure the sample is completely dissolved.

-

Filtration (Optional): If any solid particulates are visible, filter the solution by passing it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.

Safety and Handling

General Precautions:

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[1][10]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[9][11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[1][11] Vapors may form explosive mixtures with air.[11]

Hazard Classification (Anticipated): Based on related compounds, this compound may be classified as:

Always consult a substance-specific Safety Data Sheet (SDS) when available and perform a thorough risk assessment before commencing any experimental work.

References

- 1. echemi.com [echemi.com]

- 2. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]

- 3. 5-Bromo-1-chloro-2,3-dihydroindole | C8H7BrClN | CID 150595637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-bromo-1-methylene-2,3-dihydro-1H-indene | C10H9Br | CID 58840930 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene: Pathways, Protocols, and Mechanistic Insights

Abstract

5-Bromo-1-chloro-2,3-dihydro-1H-indene is a dihalogenated derivative of the indane scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] This guide provides a comprehensive technical overview of the most robust and scientifically validated pathways for the synthesis of this key intermediate. We will delve into the strategic considerations for regioselective halogenation, provide detailed, step-by-step experimental protocols, and offer mechanistic insights into the core chemical transformations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this versatile chemical building block.

Introduction: The Strategic Importance of this compound

The indane core, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a foundational scaffold in the design of novel therapeutics.[1] The introduction of halogen atoms at specific positions offers a powerful tool for modulating a compound's physicochemical properties. The bromine atom at the 5-position and the chlorine atom at the benzylic 1-position in this compound (Molecular Formula: C₉H₈BrCl, Molecular Weight: 231.51 g/mol ) create a molecule with two distinct points for chemical diversification.[1]

The aryl bromide (C-Br) is amenable to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds. The benzylic chloride (C-Cl) is susceptible to nucleophilic substitution, providing a handle for introducing a variety of functional groups. This differential reactivity is paramount for building molecular complexity in a controlled, stepwise manner.[1]

However, the synthesis of this specific isomer is not trivial. Direct halogenation of the indane skeleton is complicated by the directing effects of the fused alkyl ring, which favors substitution at the 4- and 6-positions.[2][3] Therefore, a successful synthesis relies on a strategic, multi-step approach that installs the halogens with precise regiochemical control.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis reveals that the most reliable pathway to the target molecule hinges on constructing the indane core with the bromine atom already in place. The benzylic chloride can then be installed in the final step from a more stable precursor, such as an alcohol.

This strategy avoids the challenges of non-selective aromatic bromination and leverages well-established, high-yielding transformations. The key intermediate identified through this analysis is 5-Bromo-2,3-dihydro-1H-inden-1-ol , which is readily accessible from its corresponding ketone, 5-Bromo-1-indanone .[4][5]

References

- 1. This compound|CAS 158330-91-7 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1-indanone CAS#: 34598-49-7 [amp.chemicalbook.com]

- 5. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-chloro-2,3-dihydro-1H-indene

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 158330-91-7). As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for halogenated indane derivatives.

The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[1][2] The title compound, with its molecular formula C₉H₈BrCl and a molecular weight of 231.51 g/mol , is a valuable synthetic intermediate.[1][3] The strategic placement of bromine and chlorine atoms offers unique synthetic handles and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through mechanisms like halogen bonding.[1][4][5] Therefore, unambiguous structural confirmation via spectroscopic methods is a critical step in any research or development workflow involving this compound.

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR will provide definitive information on the precise arrangement of atoms and the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effects of the halogen substituents will be key determinants of the observed chemical shifts. The analysis below is based on a predicted spectrum in a standard solvent like deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H4 | ~7.50 | d | ~1.5 Hz | 1H | Aromatic proton ortho to the bromine atom, deshielded. Expected to be a doublet due to meta-coupling with H6. |

| H6 | ~7.35 | dd | J ≈ 8.0, 1.5 Hz | 1H | Aromatic proton ortho to the fused ring and meta to the bromine. Split by H7 (ortho) and H4 (meta). |

| H7 | ~7.20 | d | ~8.0 Hz | 1H | Aromatic proton shielded relative to the others. Split into a doublet by ortho-coupling with H6. |

| H1 | ~5.40 | t | ~6.5 Hz | 1H | Benzylic proton attached to the same carbon as chlorine. Highly deshielded by the adjacent electronegative atom and the aromatic ring. Appears as a triplet due to coupling with the two H2 protons. |

| H2 | ~2.50 - 2.70 | m | - | 2H | Methylene protons. They are diastereotopic and will likely present as a complex multiplet due to both geminal and vicinal coupling to H1 and H3. |

| H3 | ~3.10 & ~2.90 | m | - | 2H | Benzylic methylene protons. Deshielded by the aromatic ring. Expected to be a complex multiplet due to coupling with the H2 protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of unique carbon atoms and insight into their electronic environments. The carbons directly attached to the halogens (C1 and C5) will be significantly affected.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7a (Quaternary) | ~145 | Aromatic carbon at the ring fusion, deshielded. |

| C3a (Quaternary) | ~142 | Aromatic carbon at the ring fusion, deshielded. |

| C6 | ~131 | Aromatic CH carbon. |

| C4 | ~129 | Aromatic CH carbon. |

| C7 | ~126 | Aromatic CH carbon. |

| C5 (C-Br) | ~122 | Aromatic carbon bearing the bromine atom. The shift is influenced by the heavy atom effect. |

| C1 (C-Cl) | ~65 | Aliphatic carbon attached to chlorine. Significantly deshielded by the electronegative halogen. |

| C3 | ~35 | Benzylic methylene carbon. |

| C2 | ~32 | Aliphatic methylene carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This methodology is designed for a standard small molecule like the target compound.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Angle: 30-45° to balance signal intensity and relaxation time.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative measurements.

-

Scans: 16-64 scans to achieve adequate signal-to-noise.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Scans: 1024-4096 scans are typically required.

-

-

-

Data Processing:

-

Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a common and informative technique.

Predicted Mass Spectrum (Electron Ionization)

The key feature in the mass spectrum will be the molecular ion cluster (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a characteristic pattern of peaks.

-

M⁺: m/z 230 (¹²C₉¹H₈⁷⁹Br³⁵Cl)

-

M+2⁺: m/z 232 (containing either ⁸¹Br or ³⁷Cl)

-

M+4⁺: m/z 234 (containing both ⁸¹Br and ³⁷Cl)

The relative intensities of these peaks will be approximately 100:130:30, providing a definitive signature for the presence of one bromine and one chlorine atom.

Predicted Fragmentation Pattern

The fragmentation will be driven by the stability of the resulting ions.

-

[M-Cl]⁺ (m/z 195/197): Loss of the chlorine radical from the benzylic position is highly favorable, leading to a stable secondary benzylic carbocation. This will likely be a very prominent peak.

-

[M-Br]⁺ (m/z 151/153): Loss of the bromine radical from the aromatic ring is also possible, though likely less favorable than the loss of the benzylic chlorine.

-

[M-HCl]⁺ (m/z 194/196): Elimination of hydrogen chloride is a common fragmentation pathway for alkyl chlorides.

-

Base Peak: The base peak is predicted to be the [M-Cl]⁺ fragment at m/z 195 due to the stability of the resulting cation.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum

| m/z (Isotopologue) | Ion Formula | Identity |

| 230/232/234 | [C₉H₈BrCl]⁺ | Molecular Ion (M⁺) |

| 195/197 | [C₉H₈Br]⁺ | [M-Cl]⁺ |

| 151 | [C₉H₈Cl]⁺ | [M-Br]⁺ |

| 116 | [C₉H₈]⁺ | Loss of both halogens |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, as it provides separation from any potential impurities prior to mass analysis.[7]

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[7]

-

GC Parameters:

-

Injector: 250 °C, Split mode (e.g., 50:1 ratio).

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[7]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-350.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent verification tool.

Predicted IR Absorption Bands

The spectrum will be characterized by absorptions corresponding to the aromatic ring and the aliphatic C-H bonds, as well as the carbon-halogen bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H Stretch (Aromatic) | Medium |

| 2960-2850 | C-H Stretch (Aliphatic CH₂) | Medium-Strong |

| ~1600, ~1470 | C=C Stretch (Aromatic Ring) | Medium-Strong |

| ~820 | C-H Bend (Aromatic, out-of-plane) | Strong |

| 800-600 | C-Cl Stretch | Strong |

| 600-500 | C-Br Stretch | Strong |

Experimental Protocol for IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically processed using an ATR correction algorithm and baseline correction.

Caption: A generalized workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a multi-faceted and self-validating approach to the structural elucidation of this compound. While this guide is predictive, the detailed analysis of expected chemical shifts, fragmentation patterns, and vibrational frequencies provides a robust benchmark for scientists working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous confirmation of the molecular structure and facilitating its use in further research and development.

References

- 1. This compound|CAS 158330-91-7 [benchchem.com]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. echemi.com [echemi.com]

- 4. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1-chloro-2,3-dihydro-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this halogenated indane derivative. The guide will cover predicted spectral data, detailed experimental protocols, and the underlying principles governing the observed chemical shifts and coupling patterns.

Introduction: The Significance of Structural Elucidation

This compound is a substituted indane, a structural motif present in various biologically active compounds. The precise characterization of such molecules is paramount in medicinal chemistry and materials science to understand their structure-activity relationships. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra, offering a roadmap for the interpretation of experimentally acquired data for this compound and its analogues.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of a publicly available experimental spectrum for this compound, the following spectral data is predicted based on established NMR principles, substituent effects of halogens, and analysis of structurally related compounds.[1][2][3] The predictions are presented for a standard deuterated chloroform (CDCl₃) solvent.

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the following numbering scheme for this compound will be used throughout this guide.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Mass Spectrometry of 5-Bromo-1-chloro-2,3-dihydro-1H-indene

Introduction

5-Bromo-1-chloro-2,3-dihydro-1H-indene is a halogenated derivative of indane, a bicyclic hydrocarbon. The presence of two different halogen atoms, bromine and chlorine, imparts a unique and highly characteristic signature in mass spectrometry, making it an excellent analyte for this technique. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. We will delve into the foundational principles of its ionization and fragmentation, provide detailed experimental protocols for its analysis, and offer insights into the interpretation of its mass spectrum.

The Isotopic Signature: A Halogenated Fingerprint

The most immediately recognizable feature in the mass spectrum of any compound containing chlorine or bromine is its distinctive isotopic pattern. Most elements commonly found in organic molecules, such as carbon, hydrogen, oxygen, and nitrogen, have one predominant isotope. In contrast, both chlorine and bromine have two stable isotopes with significant natural abundance.

-

Chlorine: Exists as ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), a ratio of roughly 3:1.[1][2]

-

Bromine: Exists as ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%), a ratio of nearly 1:1.[1][2]

For a molecule containing one chlorine and one bromine atom, like this compound, the molecular ion region will exhibit a characteristic cluster of peaks. The molecular formula is C₉H₈BrCl. The expected molecular ion peaks and their relative intensities can be predicted by considering all possible combinations of the isotopes.

| Isotopic Combination | Molecular Mass (Da) | Relative Probability | Expected Intensity Ratio |

| C₉H₈³⁵Cl⁷⁹Br | 230 | (0.758) * (0.507) = 0.384 | 3 |

| C₉H₈³⁷Cl⁷⁹Br / C₉H₈³⁵Cl⁸¹Br | 232 | (0.242) * (0.507) + (0.758) * (0.493) = 0.123 + 0.374 = 0.497 | 4 |

| C₉H₈³⁷Cl⁸¹Br | 234 | (0.242) * (0.493) = 0.119 | 1 |

This results in a distinctive cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 3:4:1.[3] This pattern is a definitive indicator of the presence of one chlorine and one bromine atom in the molecule or fragment.

Experimental Methodologies

The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly if the compound is part of a complex mixture or requires analysis without volatilization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for this compound due to its volatility. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible spectra and extensive fragmentation that is useful for structural elucidation.

1. Sample Preparation:

-

Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane to a concentration of 10-100 µg/mL.

-

Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.

2. GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography. |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for the separation of a wide range of organic compounds. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | To accommodate a range of sample concentrations. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program to ensure good separation and elution of the analyte. |

| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Optimizes ion formation and minimizes contamination. |

| Quadrupole Temp | 150 °C | Ensures stable mass analysis. |

| Scan Range | m/z 40-350 | Covers the molecular ion and expected fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

While GC-MS is ideal, LC-MS can be used, especially in high-throughput screening environments.[4] Chemical derivatization may be necessary to improve ionization efficiency and chromatographic retention.[5]

1. Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

| Parameter | Recommended Setting | Rationale |

| LC System | Agilent 1290 Infinity II LC or equivalent | High-performance system for efficient separation. |

| Column | Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) | A reversed-phase column suitable for a wide range of organic molecules. |

| Mobile Phase A | Water with 0.1% formic acid | Common mobile phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes | A standard gradient for screening. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp | 40 °C | Improves peak shape and reproducibility. |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Provides high sensitivity and selectivity. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Common ionization technique for a broad range of compounds. |

| Gas Temperature | 300 °C | Optimizes desolvation. |

| Gas Flow | 10 L/min | Aids in nebulization and desolvation. |

| Nebulizer | 45 psi | Creates a fine spray for efficient ionization. |

| Capillary Voltage | 4000 V | Applied to the ESI needle to generate ions. |

| MS/MS Mode | Product Ion Scan or Multiple Reaction Monitoring (MRM) | For structural confirmation or targeted quantification. |

Interpretation of the Mass Spectrum: Fragmentation Pathways

Under Electron Ionization (EI), the this compound molecule will undergo fragmentation, providing valuable structural information.[6] The fragmentation of cyclic and aromatic systems often results in stable ions.[7] The principal fragmentation is often the loss of a halogen atom.[8]

Proposed Fragmentation Pathways

The following diagram illustrates the likely fragmentation pathways for this compound.

Caption: Proposed EI fragmentation of this compound.

Key Fragment Ions

The following table summarizes the expected key fragment ions, their m/z values, and the corresponding neutral losses.

| m/z (Isotopes) | Proposed Ion Structure | Neutral Loss | Comments |

| 230, 232, 234 | [C₉H₈BrCl]⁺˙ | - | Molecular Ion (M⁺˙) . Shows the characteristic 3:4:1 isotopic pattern. |

| 195, 197 | [C₉H₈Br]⁺ | Cl• | Loss of a chlorine radical. The resulting ion will show a 1:1 isotopic pattern for bromine. |

| 151, 153 | [C₉H₈Cl]⁺ | Br• | Loss of a bromine radical. The resulting ion will show a 3:1 isotopic pattern for chlorine. This is often a favored pathway.[8] |

| 116 | [C₉H₈]⁺˙ | BrCl | Loss of both halogen atoms. This corresponds to the indene radical cation. |

| 115 | [C₉H₇]⁺ | HBr (from [C₉H₈Br]⁺) or HCl (from [C₉H₈Cl]⁺) | Loss of a hydrogen halide from the halogenated fragments, leading to a stable indenyl cation. |

Analytical Challenges and Troubleshooting

-

Co-elution: In complex matrices, other compounds may co-elute with the analyte, leading to spectral overlap. Optimization of the GC temperature program or LC gradient is crucial to achieve chromatographic separation.

-

Source Contamination: Halogenated compounds can sometimes lead to ion source contamination. Regular source cleaning is recommended to maintain sensitivity and spectral integrity.

-

Spectral Interpretation: While the isotopic patterns are a strong indicator, confirmation of the structure requires careful analysis of the fragmentation pattern and comparison with a reference standard if available.

Conclusion

The mass spectrometric analysis of this compound is characterized by a highly informative spectrum, dominated by the unique isotopic signature of its two halogen atoms. Both GC-MS with electron ionization and LC-MS/MS are powerful techniques for its detection and characterization. A thorough understanding of the isotopic patterns and fragmentation pathways, as outlined in this guide, is essential for accurate identification and structural elucidation. The provided protocols offer a robust starting point for developing validated analytical methods for this and structurally related compounds.

References

- 1. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 2. tutorchase.com [tutorchase.com]

- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. whitman.edu [whitman.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-1-chloro-2,3-dihydro-1H-indene

Introduction

5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS No. 158330-91-7) is a halogenated indane derivative that serves as a valuable intermediate in organic synthesis.[1] Its rigid bicyclic framework, comprised of a fused benzene and cyclopentane ring, is a common scaffold in medicinal chemistry.[2] The presence of two distinct halogen atoms—a bromine on the aromatic ring and a chlorine at the benzylic position—provides orthogonal reactivity, making it a versatile building block for creating complex molecules with potential therapeutic applications.[3][4]

For scientists in drug discovery and process development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility dictates formulation strategies and bioavailability, while stability influences shelf-life, storage conditions, and the impurity profile of active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, grounded in established chemical principles and supported by detailed, field-proven experimental protocols.

Physicochemical Profile and Structural Insights

The behavior of this compound in various environments is governed by its unique molecular structure.

| Property | Value | Source |

| CAS Number | 158330-91-7 | [1] |

| Molecular Formula | C₉H₈BrCl | [1] |

| Molecular Weight | 231.52 g/mol | [1] |

| Exact Mass | 229.95000 Da | [1] |

| Calculated XLogP3 | 3.675 | [1] |

Structural Analysis for Solubility and Stability:

-

High Lipophilicity: The calculated XLogP3 value of 3.68 indicates that the molecule is significantly lipophilic ("fat-loving") and, consequently, hydrophobic ("water-fearing").[1] This predicts poor solubility in aqueous media and high solubility in nonpolar organic solvents. This characteristic is common for halogenated aromatic compounds.[2]

-

Reactive Benzylic Chloride: The chlorine atom is attached to a benzylic carbon (C1). This position is activated by the adjacent benzene ring, making the C-Cl bond susceptible to nucleophilic substitution and hydrolysis. This is the most probable site of degradation under hydrolytic (acidic or basic) conditions.

-

Stable Aryl Bromide: The bromine atom is attached directly to the aromatic ring. The carbon-bromine bond is stronger and less reactive than the benzylic C-Cl bond, particularly towards nucleophilic attack.[4] It is more likely to react under conditions typical for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) rather than simple degradation.[4][7]

Solubility Profile: A Predictive and Experimental Approach

A compound's solubility is a critical parameter for its handling, formulation, and biological assessment.

Predicted Solubility

Based on the lipophilic nature of the indane backbone and the two halogen substituents, the following solubility profile is anticipated. This profile is analogous to the closely related compound 5-bromo-2,3-dihydro-1H-indene, which exhibits poor aqueous solubility but is readily soluble in common organic solvents.[2]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Poor / Insoluble | High lipophilicity and lack of hydrogen bond-donating groups lead to hydrophobicity. |

| Polar Protic | Ethanol, Methanol | Soluble | The alkyl-aryl structure allows for favorable van der Waals interactions. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Good dissolution capability for a wide range of organic molecules. |

| Nonpolar / Halogenated | Dichloromethane, Chloroform, Diethyl Ether | Highly Soluble | "Like dissolves like" principle; the molecule's nonpolar character matches these solvents.[2] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond prediction, the gold-standard shake-flask method (OECD Guideline 105) provides definitive quantitative solubility data. This protocol is designed to establish a validated equilibrium between the dissolved and undissolved compound.

Scientist's Note: The core principle here is achieving thermodynamic equilibrium. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The inclusion of a preliminary test and confirmation of saturation are self-validating steps.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol)

-

Analytical balance, volumetric flasks, pipettes

-

Incubator shaker capable of maintaining constant temperature (e.g., 25 °C)

-

Centrifuge and/or 0.22 µm syringe filters (PTFE for organic, PVDF for aqueous)

-

Calibrated HPLC-UV system for quantification

Step-by-Step Methodology:

-

Preliminary Test: Add an excess of the compound (e.g., 10 mg) to 1 mL of the test solvent in a glass vial. Shake vigorously at a constant temperature for 24 hours. If the solid completely dissolves, add more compound until solid is visible. This ensures the main experiment starts with a saturated solution.

-

Equilibration: Prepare triplicate samples by adding a known excess of the compound to a defined volume of each solvent in sealed flasks.

-

Place the flasks in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for at least 48 hours. A 72-hour follow-up is recommended to confirm equilibrium has been reached (i.e., the concentration does not increase between 48 and 72 hours).

-

Phase Separation: Allow the flasks to stand at the same temperature for 24 hours to let undissolved solids settle.

-

Carefully extract an aliquot from the clear supernatant. For robust phase separation, centrifuge the aliquot (e.g., 10,000 rpm for 15 minutes) or pass it through a 0.22 µm syringe filter that is chemically compatible with the solvent.

-

Causality Check: Filtration or centrifugation is crucial to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV and calculate the concentration against the calibration curve. The resulting value is the equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf life, and identifying potential degradants that could pose safety risks.[8] Forced degradation (or stress testing) is an essential practice in pharmaceutical development designed to accelerate the degradation process to identify likely degradation products and pathways.[5][9]

Protocol: Forced Degradation Studies

This protocol outlines the typical stress conditions used to evaluate the intrinsic stability of a drug substance, as recommended by the International Council for Harmonisation (ICH) guidelines.[10] The goal is to achieve 5-20% degradation of the parent compound.[6][9]

Scientist's Note: The conditions described are starting points. They should be adjusted (e.g., time, temperature, reagent concentration) to achieve the target degradation level. A mass balance analysis, where the sum of the parent compound and all degradation products is accounted for, is a key self-validating component of these studies.

Materials and Equipment:

-

This compound (e.g., 1 mg/mL stock solution in acetonitrile)

-

Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), Oxidizing agents (e.g., 3% H₂O₂)

-

Oven for thermal stress, Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/MS system for separation and identification of degradants

Step-by-Step Methodology:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at 60 °C for 24-48 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

-

Expected Pathway: The benzylic chloride is the most probable site for acid-catalyzed hydrolysis, potentially forming 5-bromo-1-hydroxy-2,3-dihydro-1H-indene.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature for 2-8 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

-

Expected Pathway: Base-catalyzed hydrolysis at the benzylic chloride is expected to be faster than acid hydrolysis. Elimination to form an indene derivative is also possible under strong basic conditions.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

Analyze directly by HPLC at specified time points.

-

Expected Pathway: Oxidation may occur at the benzylic position or potentially on the electron-rich aromatic ring, leading to hydroxylated or other oxygenated species.

-

-

Thermal Degradation:

-

Store the compound as a solid powder in a controlled oven at 80 °C.

-

Store a solution (e.g., in acetonitrile) at 60 °C.

-

Test samples at intervals (e.g., 1, 3, 7 days).

-

Expected Pathway: Thermally induced degradation is less specific but may involve dehalogenation or polymerization, particularly at high temperatures.

-

-

Photostability:

-

Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples after the specified exposure period.

-

Expected Pathway: Photodegradation can involve radical mechanisms, potentially leading to dehalogenation (cleavage of C-Br or C-Cl bonds).

-

References

- 1. echemi.com [echemi.com]

- 2. Buy 5-bromo-2,3-dihydro-1H-indene | 6134-54-9 [smolecule.com]

- 3. 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pharmatimesofficial.com [pharmatimesofficial.com]

The Emerging Therapeutic Potential of Dihydro-1H-Indene Derivatives: A Technical Guide

Abstract

The dihydro-1H-indene scaffold, a privileged bicyclic aromatic structure, has garnered significant attention in medicinal chemistry as a versatile template for the design of novel therapeutic agents. Its unique conformational rigidity and synthetic tractability allow for precise spatial orientation of pharmacophoric groups, leading to potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth analysis of the burgeoning biological activities associated with dihydro-1H-indene derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the core mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.

Introduction to the Dihydro-1H-Indene Scaffold: A Privileged Structure in Drug Discovery

The 2,3-dihydro-1H-indene, commonly known as indane, is a hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This fusion imparts a unique three-dimensional architecture that serves as an excellent foundation for constructing molecules with diverse biological functions. The scaffold is present in various natural products and has been incorporated into synthetic compounds designed to modulate challenging drug targets.[1] Its rigid framework allows for the reduction of conformational entropy upon binding to a target protein, which can translate into higher binding affinity. Furthermore, the scaffold's multiple substitution points offer rich opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the key therapeutic areas where dihydro-1H-indene derivatives are making a significant impact.

Anticancer and Anti-Angiogenic Activities

One of the most promising applications of dihydro-1H-indene derivatives is in oncology. Novel compounds based on this scaffold have demonstrated potent antiproliferative and anti-angiogenic effects, primarily through the disruption of microtubule dynamics.[2][3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin, the protein subunit of microtubules, is a critical target in cancer therapy. Microtubules are essential for forming the mitotic spindle during cell division, and agents that interfere with their dynamic assembly and disassembly can induce cell cycle arrest and apoptosis.

A novel series of dihydro-1H-indene derivatives has been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[2][3] By occupying this site, these compounds prevent the incorporation of tubulin dimers into growing microtubule polymers. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.[3][4]

The logical flow from drug-target interaction to cellular outcome is depicted in the diagram below.

Caption: Mechanism of anticancer action for dihydro-1H-indene derivatives.

Key Derivatives and Structure-Activity Relationships (SAR)

Through systematic chemical modifications, researchers have identified key structural features that govern the anticancer potency of these derivatives. Compound 12d , a representative of this class, emerged as a highly potent agent.[2][3][4] The core structure involves a 4,5,6-trimethoxy-2,3-dihydro-1H-indene moiety, which serves as a constrained analog of the A-ring found in combretastatin A-4 (CA-4), a well-known colchicine site binding agent. The SAR studies revealed that the nature of the substituent on the second aromatic ring (B ring) is critical for activity. For instance, compound 12d , which features a 4-hydroxy-3-methoxyphenyl group as the B ring, displayed superior antiproliferative activity compared to other analogs.

Quantitative Analysis of Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Compound 12d has demonstrated exceptional potency with IC50 values in the low nanomolar range.

| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 12d | K562 (Leukemia) | 0.028 | |

| 12d | A549 (Lung) | 0.035 | |

| 12d | HCT-116 (Colon) | 0.087 | |

| 12d | MCF-7 (Breast) | 0.046 | |

| CA-4 | K562 (Leukemia) | 0.002 |

Experimental Protocols

This protocol outlines the determination of IC50 values using the Cell Counting Kit-8 (CCK-8), a sensitive colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.

Workflow Diagram:

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Step-by-Step Methodology:

-

Cell Seeding: In a 96-well microplate, seed cells in 100 µL of culture medium at a density of 5,000-10,000 cells per well. Include wells with medium only for blank controls.

-

Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the dihydro-1H-indene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., containing 0.1% DMSO).

-

Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering).

Step-by-Step Methodology:

-

Reagent Preparation: On ice, reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL. Supplement the buffer with 1 mM GTP.

-

Compound Preparation: Prepare various concentrations of the test compound (e.g., compound 12d) in the same GTP-supplemented buffer. Include paclitaxel as a positive control for polymerization enhancement and nocodazole or CA-4 as a positive control for inhibition.

-

Assay Initiation: Pre-warm a UV-transparent 96-well plate in a spectrophotometer equipped with temperature control set to 37°C.

-

Reaction Assembly: On ice, add the test compounds to the wells. To initiate the reaction, add the cold tubulin solution to each well. The final volume should be around 70-100 µL.

-

Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer. Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Dihydro-1H-indene derivatives have emerged as potential anti-inflammatory agents by modulating the production of key inflammatory mediators.

Mechanism of Action: Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (iNOS) in macrophages during an inflammatory response. Overproduction of NO can lead to tissue damage. Certain natural dihydro-1H-indene analogues, such as Diaporindenes A-D isolated from endophytic fungi, have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5]

Featured Anti-inflammatory Derivatives

Diaporindenes A-D are a unique class of isomers featuring a dihydro-1H-indene ring fused with a 1,4-benzodioxan moiety.[5] These compounds, along with related isolates, have demonstrated potent inhibitory effects on NO production.

| Compound | IC50 for NO Inhibition (µM) | Reference |

| Diaporindene A | 4.2 | [5] |

| Diaporindene B | 9.0 | [5] |

| Diaporindene C | 5.5 | [5] |

| Diaporindene D | 6.8 | [5] |

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Test)

This protocol measures the concentration of nitrite (a stable breakdown product of NO) in cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (final concentration of 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve. A parallel CCK-8 assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The dihydro-1H-indene scaffold has shown promise in this area as well.

Mechanism of Action: Targeting Bacterial Cell Membranes

A derivative of vitamin D3, VDP1, which possesses an octahydro-1H-inden-4-one core, has demonstrated potent and specific bactericidal activity against Helicobacter pylori.[6] Its mechanism of action involves targeting and disrupting the conformation of dimyristoyl-phosphatidylethanolamine (DMPE), a key phospholipid component of the H. pylori cell membrane. This interaction leads to a loss of membrane integrity and subsequent cell death.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Grow the test bacterium (e.g., H. pylori or a standard strain like E. coli ATCC 25922) to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculum Dilution: Dilute the standardized suspension so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL after addition.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

-